DSPE-PEG1000-YIGSR

説明

特性

IUPAC Name |

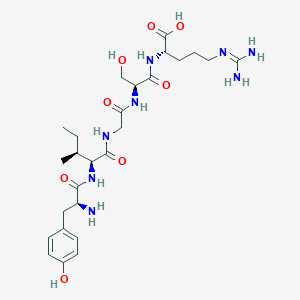

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-LJZWMIMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911775 |

Source

|

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-64-2, 120940-31-0 |

Source

|

| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of DSPE-PEG1000-YIGSR

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSPE-PEG1000-YIGSR is a functionalized lipopolymer conjugate that has garnered significant interest in the field of targeted drug delivery. This molecule is comprised of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a biocompatible phospholipid that serves as a lipid anchor; a polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 1000 Daltons (PEG1000), which provides a hydrophilic spacer and confers "stealth" properties to nanocarriers; and the YIGSR peptide, a laminin-derived sequence (Tyr-Ile-Gly-Ser-Arg) that acts as a targeting moiety by binding to the 67 kDa laminin (B1169045) receptor, which is often overexpressed on the surface of various cancer cells. This guide provides a comprehensive overview of the structure, synthesis, and biological interactions of DSPE-PEG1000-YIGSR, intended to support research and development in targeted therapeutics.

Molecular Structure and Components

The DSPE-PEG1000-YIGSR conjugate is a linear amphiphilic molecule. The hydrophobic DSPE moiety allows for stable incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG1000 chain extends from the nanoparticle surface, creating a hydrated layer that reduces opsonization and clearance by the reticuloendothelial system. The YIGSR peptide is covalently attached to the distal end of the PEG chain, making it available for interaction with its target receptor on cell surfaces.

Component Structures

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon stearoyl acyl chains.

-

Polyethylene Glycol (PEG1000): A polyether with the general structure H-(O-CH₂-CH₂)n-OH, where the average molecular weight is approximately 1000 g/mol .

-

YIGSR Peptide: A pentapeptide with the amino acid sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine.

Conjugate Structure

The conjugation of these three components results in a molecule with distinct functional domains. The linkage between DSPE and PEG is typically a stable phosphodiester bond. The YIGSR peptide is commonly conjugated to the PEG chain via a stable amide or thioether bond, depending on the chemical strategy employed during synthesis.

Quantitative Data

The following table summarizes the key quantitative properties of DSPE-PEG1000-YIGSR and its constituent parts.

| Property | DSPE | PEG1000 | YIGSR Peptide | DSPE-PEG1000-YIGSR (Estimated) |

| Molecular Weight ( g/mol ) | ~748.07 | ~1000 | ~594.66 | ~2342.73 |

| Formula | C₄₁H₈₂NO₈P | H(OCH₂CH₂)nOH (n ≈ 22) | C₂₆H₄₂N₈O₈ | C₁₁₀H₂₁₀N₉O₃₃P (approx.) |

| Appearance | White to off-white powder | White, waxy solid | White to off-white powder | White to off-white solid |

| Solubility | Soluble in chloroform/methanol | Soluble in water and organic solvents | Soluble in water | Soluble in water and some organic solvents |

| Purity | >98% (typically) | >95% (typically) | >98% (typically) | >95% (typically) |

Experimental Protocols

Synthesis of DSPE-PEG1000-YIGSR

The synthesis of DSPE-PEG1000-YIGSR is typically achieved through a multi-step process involving the activation of a DSPE-PEG1000 derivative followed by conjugation to the YIGSR peptide. Two common strategies are outlined below.

Method 1: NHS Ester Chemistry

This method involves the reaction of an N-hydroxysuccinimide (NHS) ester of DSPE-PEG1000-carboxyl with the primary amine of the YIGSR peptide.

-

Activation of DSPE-PEG1000-COOH: Dissolve DSPE-PEG1000-COOH in a suitable organic solvent (e.g., dichloromethane). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) in a molar excess. Stir the reaction at room temperature for several hours to form DSPE-PEG1000-NHS.

-

Conjugation to YIGSR: Dissolve the YIGSR peptide in a basic buffer (e.g., phosphate-buffered saline, pH 8.0). Add the activated DSPE-PEG1000-NHS to the peptide solution. Allow the reaction to proceed at room temperature for several hours or overnight.

-

Purification: Purify the DSPE-PEG1000-YIGSR conjugate by dialysis against deionized water to remove unreacted peptide and byproducts, followed by lyophilization.

Method 2: Maleimide-Thiol Chemistry

This approach requires a cysteine-modified YIGSR peptide (e.g., Cys-YIGSR) and a maleimide-functionalized DSPE-PEG1000.

-

Preparation of Cys-YIGSR: Synthesize the YIGSR peptide with an additional cysteine residue at the N-terminus using standard solid-phase peptide synthesis.

-

Conjugation Reaction: Dissolve DSPE-PEG1000-Maleimide and Cys-YIGSR in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). The maleimide (B117702) group will specifically react with the thiol group of the cysteine residue to form a stable thioether bond.

-

Purification: Purify the conjugate using dialysis followed by lyophilization.

Characterization of DSPE-PEG1000-YIGSR

-

Mass Spectrometry (MALDI-TOF): To confirm the successful conjugation and determine the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of all three components.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Preparation of YIGSR-Targeted Liposomes

-

Lipid Film Hydration: Dissolve DSPE-PEG1000-YIGSR along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

-

Film Formation: Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by gentle agitation at a temperature above the phase transition temperature of the lipids.

-

Size Extrusion: Extrude the resulting liposome (B1194612) suspension through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles with a uniform size distribution.

Biological Interactions and Signaling Pathways

The YIGSR peptide sequence is derived from the β1 chain of laminin, a major component of the basement membrane. It primarily interacts with the 67 kDa non-integrin laminin receptor (67LR).[1] This interaction mediates cell adhesion, migration, and signaling.

YIGSR-Mediated Signaling

Binding of YIGSR to the 67LR can trigger intracellular signaling cascades that influence cell behavior. One of the key pathways activated is the focal adhesion kinase (FAK) signaling pathway, which plays a central role in cell adhesion, spreading, and migration. Additionally, YIGSR has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Experimental Workflow for Evaluating YIGSR-Targeted Liposomes

A typical experimental workflow to assess the efficacy of DSPE-PEG1000-YIGSR-functionalized liposomes is as follows:

Conclusion

DSPE-PEG1000-YIGSR is a versatile and powerful tool for the development of targeted drug delivery systems. Its well-defined structure, consisting of a lipid anchor, a stealth polymer linker, and a specific targeting peptide, allows for the rational design of nanocarriers with enhanced therapeutic efficacy and reduced off-target effects. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for its successful application in preclinical and clinical research. This guide provides a foundational understanding to aid researchers in harnessing the potential of this promising molecule.

References

DSPE-PEG1000-YIGSR: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of DSPE-PEG1000-YIGSR

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-Tyr-Ile-Gly-Ser-Arg (DSPE-PEG1000-YIGSR), a functionalized lipid conjugate with significant potential in targeted drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a step-by-step synthesis protocol, and an exploration of its biological activity and associated signaling pathways.

Chemical Properties

DSPE-PEG1000-YIGSR is a complex molecule comprising a phospholipid (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and the biologically active peptide YIGSR. This amphiphilic structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, providing a "stealth" characteristic due to the hydrophilic PEG chain and a targeting function via the YIGSR peptide.

Quantitative Data

The following table summarizes the key chemical properties of DSPE-PEG1000-YIGSR and its constituent components.

| Property | Value | Source/Method |

| DSPE-PEG1000-YIGSR | ||

| Average Molecular Weight | ~2344 g/mol | Calculated |

| Purity | >95% | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, DMF, hot water >10 mg/mL) | [1] |

| Storage | -20°C | [1] |

| DSPE | ||

| Molecular Weight | ~749.07 g/mol | Calculated |

| PEG1000 | ||

| Average Molecular Weight | ~1000 g/mol | - |

| YIGSR Peptide | ||

| Molecular Formula | C26H42N8O8 | |

| Molecular Weight | 594.66 g/mol | [2] |

| Precursor Examples | ||

| DSPE-mPEG-1000 CAS | 474922-77-5 | [] |

| DSPE-PEG(1000) COOH CAS | 1403744-37-5 |

Note: The average molecular weight of DSPE-PEG1000-YIGSR is an estimation based on the sum of its components. A specific CAS number for the final conjugate is not publicly available.

Synthesis of DSPE-PEG1000-YIGSR

The synthesis of DSPE-PEG1000-YIGSR typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000. A common and efficient method utilizes N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between the PEG linker and the peptide.

Synthesis Workflow

Experimental Protocol: Synthesis via NHS Ester Chemistry

This protocol outlines a general procedure for the synthesis of DSPE-PEG1000-YIGSR.

Materials:

-

DSPE-PEG1000-COOH (Carboxylic acid-terminated)

-

YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) side chain)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Dialysis membrane (e.g., 1 kDa MWCO)

-

Deionized water

Procedure:

-

Activation of DSPE-PEG1000-COOH:

-

Dissolve DSPE-PEG1000-COOH, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.5:1.5.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.

-

-

Conjugation to YIGSR Peptide:

-

Dissolve the YIGSR peptide in the reaction buffer (e.g., PBS, pH 7.4).

-

Add the activated DSPE-PEG1000-NHS solution dropwise to the peptide solution while stirring. A molar excess of the DSPE-PEG1000-NHS (e.g., 1.5 to 2-fold) is typically used to ensure complete reaction with the peptide.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa).

-

Dialyze against deionized water for 48 hours, with several changes of water, to remove unreacted starting materials, EDC, NHS, and byproducts.

-

Freeze the purified solution and lyophilize to obtain the final DSPE-PEG1000-YIGSR product as a white powder.

-

Biological Activity and Signaling Pathway

The YIGSR peptide is a sequence derived from the β1 chain of laminin (B1169045), a major component of the basement membrane. It is known to interact with the 67 kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cell adhesion, migration, and differentiation.

YIGSR-Mediated Signaling Pathway

Binding of YIGSR to the 67LR can trigger the phosphorylation of several intracellular proteins, including Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinase (ERK). This signaling cascade has been shown to upregulate the synthesis of type 1 collagen in dermal fibroblasts.

Experimental Protocols for Characterization

The successful synthesis and purity of DSPE-PEG1000-YIGSR should be confirmed using various analytical techniques.

Characterization Workflow

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the covalent attachment of the YIGSR peptide to the DSPE-PEG1000 and to estimate the degree of conjugation.

Sample Preparation:

-

Dissolve 5-10 mg of the lyophilized DSPE-PEG1000-YIGSR in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Key signals to observe include:

-

A large, characteristic peak around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) of the PEG chain.

-

Characteristic peaks in the aromatic region (around 6.8-7.2 ppm) from the tyrosine residue of the YIGSR peptide.

-

Aliphatic proton signals from the DSPE lipid tails.

-

-

The presence of both the strong PEG signal and the aromatic signals from the peptide confirms the conjugation. The ratio of the integrals of these peaks can be used to estimate the conjugation efficiency.[4][5]

Protocol: MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the DSPE-PEG1000-YIGSR conjugate and confirm the successful ligation of the peptide.

Sample Preparation:

-

Prepare a stock solution of the DSPE-PEG1000-YIGSR in a suitable solvent (e.g., water/acetonitrile mixture).

-

Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a similar solvent system, often with the addition of a small amount of trifluoroacetic acid (TFA).

-

Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

-

Allow the spot to air dry completely.

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

The resulting spectrum should show a distribution of peaks corresponding to the polydispersity of the PEG chain.

-

A successful conjugation is confirmed by a mass shift corresponding to the molecular weight of the YIGSR peptide compared to the mass of the starting DSPE-PEG1000-NHS material.[6][7]

This technical guide provides a foundational understanding of DSPE-PEG1000-YIGSR for its application in advanced drug delivery and biomedical research. For specific applications, further optimization of the synthesis and detailed characterization will be necessary.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. DSPE-PEG-YIGSR; 多肽水凝胶 ; 聚乙二醇化抗黏附五肽YIGSR - 楚肽生物科技 [apeptides.com]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The YIGSR Peptide: A Technical Guide to its Biological Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) is a biologically active motif derived from the β1 chain of the laminin (B1169045) protein. It is a key player in mediating cell-extracellular matrix (ECM) interactions, influencing a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the YIGSR peptide, including its origins, its interaction with the 67 kDa laminin receptor (67LR), and its multifaceted biological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows associated with YIGSR research. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, neuroscience, and drug development who are interested in the therapeutic and research potential of the YIGSR peptide.

Introduction: The YIGSR Peptide and its Origin

The YIGSR peptide is a five-amino-acid sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that corresponds to the 929-933 sequence of the laminin β1 chain.[1][2] Laminin, a major glycoprotein (B1211001) component of the basement membrane, plays a crucial role in cell adhesion, differentiation, migration, and tissue organization.[2][3] The YIGSR sequence has been identified as a principal site for the interaction of laminin with cell surface receptors, thereby mediating many of laminin's biological activities.[1] Its primary receptor is the 67 kDa non-integrin laminin receptor (67LR).[4][5] The interaction of YIGSR with 67LR initiates a cascade of intracellular signaling events that regulate various cellular behaviors.

Quantitative Data on YIGSR Peptide's Biological Activity

The biological effects of the YIGSR peptide are often dose-dependent and can be significantly enhanced through multimerization. The following tables summarize key quantitative data from various in vitro and in vivo studies.

| Parameter | Value | Cell/Model System | Reference |

| Binding Affinity (Kd) | |||

| C(YIGSR)3-NH2 to 67 kDa laminin receptor | 1.5 x 10⁻⁷ M | Neuroblastoma cells | [6] |

| Inhibition of Tumor Growth and Metastasis | |||

| Inhibition of lung colonization (0.5 mg/mouse Ac-Y16, i.v.) | 100% | HT1080 human fibrosarcoma cells in nude mice | [7] |

| Inhibition of lung colonization (0.5 mg/mouse Ac-YIGSR-NH2, i.v.) | 94% | HT1080 human fibrosarcoma cells in nude mice | [7] |

| Inhibition of tumor growth (0.5 mg/mouse Ac-Y16, s.c.) | 76% | HT1080 human fibrosarcoma cells in nude mice | [7] |

| Inhibition of angiogenesis (0.5 mg/mouse Ac-Y16, s.c.) | 92% | HT1080 human fibrosarcoma cells in nude mice | [7] |

| In Vivo Efficacy in Lymphedema | |||

| Reduction in tail lymphedema (intra-abdominal injections for 3 days) | 27% | Mouse tail lymphedema model | [8] |

| Macrophage Polarization | |||

| Effective concentration for pro-inflammatory (M1) activation | 2 mM | Murine and human macrophages | [4] |

| Effective concentration for anti-inflammatory (M2) promotion | 5-8 mM | Murine and human macrophages | [4] |

Core Biological Functions and Signaling Pathways

The YIGSR peptide exhibits a remarkable range of biological activities, primarily through its interaction with the 67LR and subsequent modulation of intracellular signaling pathways.

Inhibition of Tumor Growth and Metastasis

One of the most extensively studied functions of the YIGSR peptide is its ability to inhibit cancer progression.[1][4][9] By competing with laminin for binding to the 67LR, which is often overexpressed on cancer cells, YIGSR can block the adhesion of tumor cells to the basement membrane, a critical step in invasion and metastasis.[4][10] Multimeric forms of YIGSR have shown significantly enhanced anti-tumor and anti-metastatic effects compared to the monomeric peptide.[7]

Promotion of Cell Adhesion and Migration

The YIGSR sequence is a potent promoter of cell adhesion for various cell types, including endothelial cells and neurons.[11][12] This property is crucial for processes such as wound healing, angiogenesis, and tissue engineering. The effect of YIGSR on cell migration is cell-type specific and can be influenced by the peptide's concentration and presentation (soluble vs. immobilized).

Enhancement of Nerve Regeneration

YIGSR has demonstrated significant potential in promoting nerve regeneration.[12][13] It can enhance the adhesion and outgrowth of neurons, facilitating the repair of peripheral nerve injuries. Studies have shown that nerve guidance conduits functionalized with YIGSR can improve nerve regeneration and functional recovery.

Modulation of Macrophage Phenotype

The YIGSR peptide exhibits a concentration-dependent effect on macrophage polarization.[4][14] At lower concentrations, it tends to promote a pro-inflammatory (M1) phenotype, while higher concentrations can induce an anti-inflammatory (M2) phenotype.[4] This immunomodulatory property suggests potential applications in inflammatory diseases and regenerative medicine.

Signaling Pathways

The binding of YIGSR to the 67LR triggers intracellular signaling cascades that often involve the activation of protein tyrosine kinases.[6][15] In several cell types, the effects of YIGSR have been shown to be mediated through the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[7][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of the YIGSR peptide.

Cell Adhesion Assay

This protocol describes how to assess the ability of the YIGSR peptide to promote cell adhesion.

Materials:

-

96-well tissue culture plates

-

YIGSR peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

-

Cell suspension of interest

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the YIGSR peptide solution at various concentrations (e.g., 1, 10, 50 µg/mL) overnight at 4°C. Use PBS-coated wells as a negative control.

-

Washing: Gently wash the wells twice with sterile PBS to remove any unbound peptide.

-

Blocking: Block the wells with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Wash the wells twice with PBS.

-

Cell Seeding: Seed the cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet for 20 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm using a plate reader.

Cell Migration Assay (Scratch Assay)

This assay, also known as a wound-healing assay, measures the rate of collective cell migration to close a "wound" in a confluent cell monolayer.

Materials:

-

6-well or 12-well tissue culture plates

-

Cell suspension of interest

-

Sterile 200 µL pipette tip

-

Culture medium with and without YIGSR peptide

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing different concentrations of YIGSR peptide to the wells. Use medium without the peptide as a control.

-

Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

In Vivo Tumor Metastasis Model

This protocol outlines a common in vivo model to assess the anti-metastatic potential of the YIGSR peptide.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cell line known to metastasize (e.g., B16 melanoma, HT1080 fibrosarcoma)

-

YIGSR peptide solution (sterile, for injection)

-

Control peptide solution (e.g., scrambled sequence)

-

Anesthesia and surgical equipment

Procedure:

-

Cell Preparation: Culture and harvest the tumor cells. Resuspend the cells in a sterile, serum-free medium or PBS.

-

Injection: Co-inject the tumor cells (e.g., 1 x 10⁶ cells) with the YIGSR peptide solution (e.g., 0.5 mg/mouse) or control peptide solution intravenously (i.v.) into the tail vein of the mice.

-

Monitoring: Monitor the health and weight of the mice regularly.

-

Endpoint: After a predetermined period (e.g., 2-3 weeks), humanely euthanize the mice.

-

Analysis: Excise the lungs and other organs of interest. Count the number of visible tumor nodules on the surface of the lungs. For more detailed analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis to quantify micrometastases.

Conclusion

The YIGSR peptide is a versatile and potent biomolecule with a wide range of biological activities. Its ability to modulate cell adhesion, migration, and signaling pathways makes it a valuable tool for research in cancer biology, neuroscience, and regenerative medicine. Furthermore, its anti-tumor and pro-regenerative properties highlight its significant therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the capabilities of the YIGSR peptide in their respective fields. Further research will undoubtedly continue to uncover new applications and refine our understanding of this important laminin-derived peptide.

References

- 1. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts (Journal Article) | OSTI.GOV [osti.gov]

- 8. Effect of Matrigel and laminin peptide YIGSR on tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veritastk.co.jp [veritastk.co.jp]

- 13. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The YIGSR Peptide: A Technical Guide to its Mechanism of Action in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of the laminin-1 protein, is a crucial player in mediating cellular interactions with the extracellular matrix. Its primary mechanism of action involves competitive binding to the 67-kDa laminin (B1169045) receptor (67LR), a non-integrin receptor frequently overexpressed on the surface of cancer cells. This interaction triggers a cascade of intracellular signaling events that ultimately inhibit cell adhesion, migration, and invasion, making the YIGSR peptide a significant focus in cancer research and therapeutic development. This technical guide provides an in-depth exploration of the YIGSR peptide's mechanism of action, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field.

Core Mechanism: Receptor Binding and Competitive Inhibition

The YIGSR peptide primarily exerts its biological effects by acting as a competitive antagonist for the binding of laminin to the 67-kDa laminin receptor (67LR).[1][2] This receptor is a key mediator of cell adhesion to the basement membrane, a critical step in tumor cell invasion and metastasis.[3] By mimicking the laminin binding motif, the YIGSR peptide occupies the receptor's binding site, thereby preventing the attachment of cells to the laminin component of the extracellular matrix.

The affinity of this interaction has been quantified, with a multimeric form of the peptide, C(YIGSR)3-NH2, demonstrating an intermediate binding affinity to the 67LR with a dissociation constant (Kd) of 1.5 x 10⁻⁷ M.[4] While the 67LR is the principal receptor, some studies also suggest a potential interaction with integrin α4β1, which may contribute to its effects on cell adhesion.[5]

The 67-kDa Laminin Receptor (67LR)

The 67LR is a non-integrin cell surface receptor that shows a high affinity for laminin. Its expression is often upregulated in various types of cancer cells, correlating with increased metastatic potential. The binding of laminin to 67LR promotes cell adhesion and migration, facilitating the invasion of tumor cells through the basement membrane. The YIGSR peptide's ability to block this interaction forms the basis of its anti-metastatic properties.

Integrin α4β1

While the primary interaction is with 67LR, evidence also points to the involvement of the integrin α4β1 in mediating YIGSR's effects on cell adhesion.[5] Integrins are a family of transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion. The interaction of YIGSR with integrin α4β1 may trigger distinct or overlapping signaling pathways compared to those initiated by 67LR binding.

Downstream Signaling Pathways

Binding of the YIGSR peptide to its receptors initiates a series of intracellular signaling events that culminate in the inhibition of cell adhesion, migration, and the induction of apoptosis. The key pathways affected include Focal Adhesion Kinase (FAK) signaling, Transforming Growth Factor-beta (TGF-β) signaling, and the activation of apoptotic cascades.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon cell adhesion to the extracellular matrix, FAK is activated and autophosphorylated, leading to the recruitment of other signaling proteins and the regulation of cell migration, proliferation, and survival.

The YIGSR peptide has been shown to negatively regulate FAK signaling. In cardiac myocytes, treatment with YIGSR resulted in a 50% reduction in FAK protein levels.[6] Furthermore, YIGSR-mediated collagen synthesis in dermal fibroblasts was found to be modulated by FAK inhibitors, suggesting a direct link between YIGSR and the FAK pathway.[7]

Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. In the context of cancer, TGF-β can have both tumor-suppressing and tumor-promoting roles.

Studies have shown that YIGSR treatment can reduce the local expression of TGF-β.[8] The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. By reducing TGF-β expression, YIGSR can interfere with this cascade, potentially contributing to its anti-tumor effects.

Induction of Apoptosis

In addition to inhibiting cell adhesion and migration, the YIGSR peptide has been shown to induce apoptosis in certain cancer cells. One of the key mechanisms involved is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9. This pathway is initiated by mitochondrial stress and leads to the activation of executioner caspases, ultimately resulting in programmed cell death.

Quantitative Data on YIGSR Peptide Activity

The biological activity of the YIGSR peptide has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

| Parameter | Peptide Form | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Kd) | C(YIGSR)3-NH2 | 67-kDa Laminin Receptor | 1.5 x 10⁻⁷ M | [4] |

| FAK Protein Reduction | YIGSR | Neonatal Cardiac Myocytes | 50% | [6] |

| Lymphedema Reduction | YIGSR | Mouse Tail Model | 27% | [9] |

Table 1: Quantitative Receptor Binding and Cellular Effects of YIGSR Peptide

| Assay | Cell Line | Effect of YIGSR | Reference |

| Cell Adhesion | HT1080 Human Fibrosarcoma | Inhibition of adhesion to CPA-treated endothelial cells | [10] |

| Cell Migration | B16F10 Melanoma | Inhibition of cell migration | [11] |

| Angiogenesis (Tube Formation) | Endothelial Cells | Inhibition of capillary tube formation | [12] |

| In vivo Metastasis | B16-BL6 Melanoma | Inhibition of lung metastasis | [13] |

| In vivo Metastasis | Human Pre-B Leukaemic Cells (NALM6) | Inhibition of tumor growth and metastasis | [14] |

Table 2: Summary of YIGSR Peptide's Inhibitory Effects on Adhesion, Migration, Angiogenesis, and Metastasis

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of the YIGSR peptide.

Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibitory effect of YIGSR on tumor cell adhesion.

Objective: To quantify the effect of YIGSR peptide on the adhesion of cells to an extracellular matrix-coated surface.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., fibronectin, laminin)

-

YIGSR peptide solution

-

Control peptide (scrambled sequence) solution

-

Cell line of interest (e.g., HT1080 fibrosarcoma cells)

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Staining solution (e.g., crystal violet)

-

Extraction solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of YIGSR peptide or control peptide for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated and blocked wells.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.

-

Extraction: Solubilize the stain from the adherent cells using an extraction solution.

-

Quantification: Measure the absorbance of the extracted stain using a microplate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).

Transwell Migration Assay

This protocol is based on standard methods for assessing cell migration in response to chemoattractants.

Objective: To evaluate the effect of YIGSR peptide on the migratory capacity of cells.

Materials:

-

Transwell inserts (with appropriate pore size) and companion plates

-

Cell line of interest (e.g., B16F10 melanoma cells)

-

Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)

-

YIGSR peptide solution

-

Control peptide solution

-

PBS

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours before harvesting. Resuspend the cells in serum-free medium.

-

Assay Setup: Add medium containing a chemoattractant to the lower chamber of the companion plate.

-

Treatment and Seeding: Add the cell suspension, pre-treated with YIGSR or control peptide, to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 6-24 hours) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Visualize and count the migrated cells in several random fields of view using a microscope.

Western Blot Analysis of FAK Phosphorylation

This protocol outlines the steps for detecting changes in FAK phosphorylation following YIGSR treatment.

Objective: To determine the effect of YIGSR peptide on the phosphorylation status of FAK.

Materials:

-

Cell line of interest

-

YIGSR peptide solution

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FAK and anti-total-FAK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with YIGSR peptide for the desired time.

-

Cell Lysis: Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK to normalize for protein loading.

Conclusion

The YIGSR peptide represents a promising therapeutic agent, particularly in the context of cancer, due to its ability to interfere with key processes of tumor progression. Its primary mechanism of action, the competitive inhibition of laminin binding to the 67-kDa laminin receptor, triggers a cascade of downstream signaling events that ultimately lead to decreased cell adhesion, migration, and invasion, and in some cases, apoptosis. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of YIGSR-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic cell-adhesive laminin peptide YIGSR conjugated with polyethylene glycol has improved antimetastatic activity due to a longer half-life in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DSPE-PEG1000 in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) has emerged as a critical component in the formulation of sophisticated drug delivery systems. Its unique amphiphilic nature, combining the biocompatible phospholipid DSPE with the hydrophilic polymer PEG1000, imparts several advantageous properties to nanocarriers such as liposomes and nanoparticles. This technical guide provides an in-depth exploration of the multifaceted role of DSPE-PEG1000, detailing its impact on the physicochemical characteristics of drug carriers, its function in enhancing systemic circulation, and its utility in targeted drug delivery. This document synthesizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in the field.

Introduction: The "Stealth" Advantage of DSPE-PEG1000

The primary challenge in intravenous drug delivery is the rapid clearance of nanocarriers by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. DSPE-PEG1000 is instrumental in overcoming this hurdle. The DSPE anchor inserts into the lipid bilayer of a nanoparticle, while the flexible, hydrophilic PEG1000 chain extends into the aqueous environment, creating a hydrated layer on the particle's surface.[1][2] This "PEGylation" provides a steric barrier that inhibits the adsorption of opsonin proteins, thereby reducing MPS recognition and uptake.[3][4] The resulting "stealth" characteristics significantly prolong the circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[4][5]

Physicochemical Impact of DSPE-PEG1000 on Nanocarriers

The incorporation of DSPE-PEG1000 into drug delivery systems has a profound effect on their physical and chemical properties. These properties are crucial for the stability, safety, and efficacy of the formulation.

Particle Size and Polydispersity Index (PDI)

The concentration of DSPE-PEG can influence the size and size distribution of nanoparticles. Generally, the inclusion of PEGylated lipids can lead to the formation of smaller and more uniform vesicles.[6]

Table 1: Effect of DSPE-PEG Concentration on Nanoparticle Size and PDI

| Formulation Composition | DSPE-PEG molar ratio (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| DSPC/Chol/DSPE-PEG2000 Liposomes | 0 | ~150 | > 0.2 | [7] |

| DSPC/Chol/DSPE-PEG2000 Liposomes | 5 | 150-200 | < 0.2 | [7] |

| DSPC/Chol/DSPE-PEG2000 Liposomes | 10 | 150-200 | < 0.2 | [7] |

| Egg PC/DSPE-PEG2000 Liposomes | 0 | >200 | N/A | [8] |

| Egg PC/DSPE-PEG2000 Liposomes | 7 ± 2 | Increase to ~165 | N/A | [8] |

| Egg PC/DSPE-PEG2000 Liposomes | >8 | Decrease in size | N/A | [8] |

Note: While the provided data often refers to DSPE-PEG2000, the principles of its effect on particle size are comparable for DSPE-PEG1000.

Zeta Potential

The zeta potential is a measure of the surface charge of nanoparticles and is a key indicator of their stability in suspension. The PEG layer can shield the surface charge of the nanoparticle, typically resulting in a zeta potential closer to neutrality. This shielding effect contributes to the stability of the formulation by reducing electrostatic interactions between particles.

Table 2: Influence of DSPE-PEG on Zeta Potential

| Formulation Composition | DSPE-PEG molar ratio (%) | Zeta Potential (mV) | Reference |

| CLS NPs | 0 | -21.4 ± 0.9 | [9] |

| CLS NPs with DSPE-PEG2000 | 5 | -24.1 ± 0.3 | [9] |

| CLS NPs with DSPE-PEG2000 | 10 | -20.7 ± 0.9 | [9] |

| Stealth Liposomes | 3 | -5.00 to -1.00 | [10] |

| Stealth Liposomes | 7 | -5.00 to -1.00 | [10] |

Drug Encapsulation Efficiency and Release Kinetics

The inclusion of DSPE-PEG can have varied effects on drug encapsulation efficiency (EE). For lipophilic drugs entrapped within the lipid bilayer, the presence of the bulky PEG chains may slightly reduce the available space, potentially lowering the EE.[10] Conversely, for hydrophilic drugs encapsulated in the aqueous core, the effect may be less pronounced.

Drug release kinetics can also be modulated by the presence of DSPE-PEG. The PEG layer can act as an additional barrier to drug diffusion, leading to a more sustained release profile.[9]

Table 3: Impact of DSPE-PEG on Encapsulation Efficiency and Drug Release

| Drug | Formulation | DSPE-PEG molar ratio (%) | Encapsulation Efficiency (%) | Effect on Release | Reference |

| Quercetin | Stealth Liposomes | 3 | ~90 | Sustained release | [10] |

| Quercetin | Stealth Liposomes | 7 | ~80 | Sustained release | [10] |

| Asulacrine | DSPE-PEG2000/TPGS (1:1 w/w) Micelles | N/A | ~94.12 | Sustained release | [11] |

| SN-38 | Pegylated Liposomes | 5 | Higher than non-pegylated | Slower release | [7] |

| SN-38 | Pegylated Liposomes | 10 | Higher than non-pegylated | Slower release | [7] |

In Vivo Performance: Prolonged Circulation

The most significant contribution of DSPE-PEG1000 to drug delivery is the extension of the circulation half-life of nanocarriers. This "stealth" effect is crucial for passive targeting of tissues with fenestrated vasculature, such as tumors.

Table 4: In Vivo Circulation Half-life of DSPE-PEG Formulations

| Formulation (Size) | DSPE-PEG Molar Ratio (%) | Circulation Half-life (t½) | % Injected Dose at 24h | Animal Model | Reference |

| DSPC/CH/DSPE-PEG2000 LUVs (~200 nm) | 6 | > 24 h | > 50 | Mice | [12] |

| DSPC Liposomes (136.2 nm) | 4.5 | 21.7 h | 46.4 | Rabbits | [2] |

| DSPC Liposomes (165.5 nm) | 4.5 | 26.5 h | 50.4 | Rabbits | [2] |

| DSPC Liposomes (209.2 nm) | 4.5 | 24.9 h | 46.8 | Rabbits | [2] |

| f-QD-L (DSPC:Chol:DSPE-PEG2000) | 10 | Prolonged | ~20 | Mice | [1] |

Experimental Protocols

Preparation of DSPE-PEG1000 Incorporated Liposomes by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes.[13][14]

Materials:

-

Primary lipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG1000

-

Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG1000 in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids). Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (typically 10-20 passes).[15]

Nanoparticle Characterization

4.2.1. Dynamic Light Scattering (DLS) for Size and PDI:

-

Dilute the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.[16]

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.[16]

4.2.2. Transmission Electron Microscopy (TEM) for Morphology:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid with filter paper.

-

(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the nanoparticles.[17]

In Vitro Drug Release Assay

The dialysis method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation.[18]

Materials:

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS at a relevant pH)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Load a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of the release medium.

-

Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

-

Calculate the cumulative percentage of drug released over time.

In Vivo Biodistribution Study

Animal Model:

-

Typically, tumor-bearing mice (e.g., xenograft models) are used.[3]

Procedure:

-

Administer the radiolabeled or fluorescently-labeled DSPE-PEG1000 formulated nanoparticles intravenously to the animals.[3][7]

-

At specific time points post-injection, euthanize a group of animals.

-

Collect blood and major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).

-

Measure the amount of radioactivity or fluorescence in each organ and in the blood.

-

Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualization of Key Processes

Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing DSPE-PEG1000 liposomes.

Mechanism of Stealth Liposomes Evading MPS

Caption: Steric hindrance by DSPE-PEG1000 prevents opsonization.

Targeted Drug Delivery Workflow

Caption: Workflow for targeted drug delivery using ligand-modified DSPE-PEG1000 liposomes.

Conclusion

DSPE-PEG1000 is a cornerstone excipient in the development of advanced drug delivery systems. Its ability to confer "stealth" properties to nanocarriers, thereby prolonging their circulation time, is a fundamental advantage that has enabled significant progress in the field, particularly in cancer therapy. Furthermore, its influence on the physicochemical properties of nanoparticles allows for the fine-tuning of formulations for optimal stability and drug release profiles. The functionalizable nature of the PEG chain also opens up vast possibilities for targeted drug delivery, promising more effective and less toxic therapeutic interventions. The data and protocols presented in this guide underscore the critical role of DSPE-PEG1000 and provide a practical framework for researchers and drug developers working to harness its full potential.

References

- 1. nanomedicinelab.com [nanomedicinelab.com]

- 2. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]

- 17. delongamerica.com [delongamerica.com]

- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

The YIGSR Peptide and Laminin Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence within the laminin (B1169045) β1 chain, is a critical mediator of cell-extracellular matrix (ECM) interactions. Its binding to the high-affinity 67 kDa laminin receptor (67LR), also known as the 37 kDa/67 kDa laminin receptor precursor (LAMR1), triggers a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth analysis of the YIGSR-laminin receptor interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Quantitative Analysis of YIGSR-Laminin Receptor Binding

The affinity of the YIGSR peptide for its receptor is a crucial parameter in understanding its biological function. The following table summarizes the available quantitative data on this interaction.

| Ligand | Receptor/Cell Line | Method | Binding Affinity (Kd) | Reference |

| C(YIGSR)3-NH2 peptide amide | 67 kDa laminin binding protein (neuroblastoma cells) | Ligand Displacement Analysis | 1.5 x 10⁻⁷ M | [1] |

Note: The data indicates an intermediate affinity for this specific multimeric form of the YIGSR peptide. Further research is needed to establish a comprehensive kinetic profile, including association (kon) and dissociation (koff) rates for various YIGSR analogs and receptor isoforms.

Signaling Pathways Activated by YIGSR-Laminin Receptor Interaction

Binding of the YIGSR peptide to the 67LR initiates a series of intracellular signaling events. A key early event is the induction of protein tyrosine phosphorylation.[1] This activation of tyrosine kinases leads to the phosphorylation of a range of protein substrates, including proteins in the 115-130 kDa and 32 kDa molecular mass ranges.[1]

Downstream of this initial phosphorylation, several key signaling molecules have been implicated. Studies have shown that the interaction can modulate the expression of endothelial nitric oxide synthase (eNOS).[2] Furthermore, the focal adhesion kinase (FAK) and mitogen-activated protein kinase kinase (MEK) pathways are involved in mediating the effects of YIGSR on cellular processes like collagen synthesis.[3] Upon cell spreading mediated by YIGSR, the 67LR has been observed to co-localize with the cytoskeletal proteins α-actinin and vinculin, suggesting a link between receptor activation and cytoskeletal organization.[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the YIGSR-laminin receptor interaction. Below are synthesized protocols for key experiments based on published literature.

Ligand Displacement Assay for Binding Affinity Determination

This protocol outlines a method to determine the binding affinity of a ligand by measuring its ability to displace a labeled competitor.

References

- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

The YIGSR Peptide Signaling Pathway in Endothelial Cells: A Technical Guide to Mechanisms and Applications

Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence from the β1 chain of the laminin-1 protein, is a critical regulator of endothelial cell behavior. By primarily interacting with the high-affinity 67-kDa laminin (B1169045) receptor (67LR), YIGSR initiates a cascade of intracellular signaling events that modulate cell adhesion, migration, proliferation, and the formation of capillary-like structures—a process known as angiogenesis. This technical guide provides an in-depth examination of the YIGSR signaling pathway in endothelial cells, presenting quantitative data on its functional effects, detailed protocols for key experimental assays, and visual diagrams of the molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating angiogenesis and developing novel therapeutics targeting the tumor microenvironment and vascular biology.

Introduction

Laminins, major glycoprotein (B1211001) components of the basement membrane, play a pivotal role in cell adhesion, differentiation, and migration.[1] The biological activity of laminin is, in part, mediated by specific short peptide sequences. The YIGSR motif is one of the most extensively studied of these sequences, demonstrating significant effects on various cell types, particularly endothelial cells.[1][2]

The primary receptor for the YIGSR peptide is the 67-kDa laminin receptor (67LR), a non-integrin cell surface protein that binds laminin with high affinity. [10 from previous step] Upon binding, the YIGSR-67LR complex triggers downstream signaling pathways that influence the endothelial cytoskeleton and gene expression, leading to changes in cell function. These effects include promoting endothelialization of vascular grafts and, conversely, inhibiting tumor growth and metastasis in some contexts. [3, 6 from previous step] Understanding the precise mechanisms of YIGSR signaling is crucial for its application in regenerative medicine and oncology.

The YIGSR Signaling Cascade in Endothelial Cells

Binding of the YIGSR peptide to the 67LR initiates a complex signaling network. While the complete pathway is still under investigation and may exhibit cell-type specific variations, key components have been identified. The signaling cascade involves protein tyrosine phosphorylation and the activation of major kinase pathways such as the MAPK/ERK and PI3K/AKT pathways.

Upon YIGSR binding, the 67LR can trigger the phosphorylation of intracellular proteins on tyrosine residues.[3] In some cellular contexts, this has been linked to the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration. [23 from previous step] Downstream of FAK, the mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2), is activated. [2, 23 from previous step] Concurrently, signaling through 67LR can also engage the p38 MAPK and PI3K/AKT pathways, which are central regulators of cell survival, proliferation, and migration.[4] There is also evidence suggesting a role for cyclic AMP (cAMP) and Protein Kinase A (PKA) in the internalization of the 67LR, which may be a mechanism for sustained intracellular signaling. [2 from previous step]

Quantitative Data on YIGSR Functional Effects

The interaction of the YIGSR peptide with endothelial cells produces quantifiable changes in cellular behavior. The following tables summarize key quantitative findings from the literature.

Table 1: YIGSR Effects on Endothelial Cell Adhesion and Migration

| Parameter | Cell Type | YIGSR Condition | Result | Citation |

| Cell Adhesion | HUVECs | YIGSR-functionalized surface vs. non-functionalized | ~120% increase in adhered cells | [5] |

| Cell Migration | Human Microvascular Endothelial Cells (MVEC) | YIGSR + RGD vs. RGD alone | ~25% enhancement of cell migration | [6][7] |

| Receptor Binding (IC50) | Breast Cancer & Endothelial Cells | Displacement of ¹²⁵I-laminin | 1-5 nM | [27 from previous step] |

| Receptor Affinity (Kd) | Neuroblastoma Cells | C(YIGSR)₃-NH₂ vs. 67 kDa receptor | 1.5 x 10⁻⁷ M | [3] |

Table 2: YIGSR Effects on Endothelial Cell Proliferation and Angiogenesis

| Parameter | Cell Type | YIGSR Condition | Result | Citation |

| Cell Proliferation | HUVECs | 1.5 mM and 3 mM YIGSR | Increased cell viability/proliferation | [11 from previous step] |

| Cell Proliferation | Endothelial Cells | YIGSR-modified polyurethaneurea | Increased proliferation vs. control polyurethaneurea | [2][8] |

| Tube Formation | HUVECs | YIGSR peptide (soluble) | Inhibition of tube formation on Matrigel | [18 from previous step] |

| Tube Formation | Endothelial Cells | YIGSR incorporated in PEG hydrogels | Enhanced tubule length vs. control | [7 from previous step] |

Note: The effect of YIGSR on tube formation can be context-dependent. Soluble YIGSR may compete with matrix-bound laminin, inhibiting tube formation, while immobilized YIGSR can promote it.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of the YIGSR peptide on endothelial cells.

Endothelial Cell Adhesion Assay

This protocol quantifies the attachment of endothelial cells to surfaces coated with YIGSR peptide.

-

Plate Coating: Aseptically coat wells of a 96-well tissue culture plate with a solution of YIGSR peptide (e.g., 10-100 µg/mL in sterile PBS) or control protein (e.g., BSA). Incubate overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash wells three times with sterile PBS. Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash cells and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

-

Seeding: Add 100 µL of the cell suspension to each coated and blocked well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell attachment.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and allow to dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay measures the rate of two-dimensional cell migration to close a cell-free gap.

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow to 100% confluency.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a linear "scratch" in the center of the confluent monolayer.

-

Washing: Gently wash the well twice with PBS to remove detached cells and debris.

-

Treatment: Replace the medium with fresh culture medium containing the desired concentration of soluble YIGSR peptide (e.g., 100 µM - 1.5 mM) or a vehicle control.

-

Imaging: Immediately acquire an image of the scratch at time 0 using an inverted microscope with a camera. Mark the location for subsequent imaging.

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Time-Lapse Imaging: Acquire images of the same marked location at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Endothelial Cell Tube Formation Assay (Angiogenesis in vitro)

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks on a basement membrane matrix.

-

Matrix Preparation: Thaw growth factor-reduced Matrigel™ or a similar basement membrane extract (BME) on ice overnight at 4°C. Pre-chill a 96-well plate and pipette tips on ice.

-

Coating: Pipette 50 µL of the cold, liquid BME into each well of the pre-chilled 96-well plate. Ensure the entire bottom surface is covered.

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

Cell Preparation: Harvest HUVECs (passage 2-6 is recommended) and resuspend them in basal medium (e.g., EBM-2) to a concentration of 2-3 x 10⁵ cells/mL.

-

Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentration of YIGSR peptide or control substance. Carefully add 100 µL of the cell/treatment mixture on top of the polymerized BME gel.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

-

Visualization and Quantification:

-

Observe the formation of tube-like networks using an inverted phase-contrast microscope at various time points (e.g., 4, 8, 12 hours).

-

Capture images from several representative fields for each well.

-

Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes/loops.[9]

-

Conclusion and Future Directions

The YIGSR peptide is a potent modulator of endothelial cell function, acting primarily through the 67LR to activate downstream signaling cascades involving tyrosine phosphorylation, FAK, PI3K/AKT, and MAPK pathways. This signaling culminates in the regulation of critical angiogenic processes, including cell adhesion, migration, and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating these phenomena.

Future research should focus on further dissecting the specific roles of different downstream effectors (e.g., p38 vs. ERK) in mediating distinct cellular outcomes. The context-dependent effects of YIGSR, particularly its dual role in promoting and inhibiting angiogenesis, warrant further investigation, as this may be linked to peptide concentration, presentation (soluble vs. immobilized), and the specific microenvironment of the endothelial cells. A deeper understanding of these nuances will be essential for the successful translation of YIGSR-based strategies into clinical applications for tissue engineering, wound healing, and cancer therapy.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effectiveness of Direct Laser Interference Patterning and Peptide Immobilization on Endothelial Cell Migration for Cardio-Vascular Applications: An In Vitro Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The selective modulation of endothelial cell mobility on RGD peptide containing surfaces by YIGSR peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide-releasing polyurethane-PEG copolymer containing the YIGSR peptide promotes endothelialization with decreased platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Self-Assembly of DSPE-PEG1000-YIGSR into Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide into nanoparticles. This document details the underlying self-assembly mechanisms, experimental protocols for nanoparticle synthesis and characterization, and the biological signaling pathways associated with the YIGSR peptide.

Introduction: The Promise of YIGSR-Functionalized Nanoparticles